N-methyl-4-(trifluoromethyl)pyrimidin-2-amine CAS 1193721-39-9 properties
N-methyl-4-(trifluoromethyl)pyrimidin-2-amine CAS 1193721-39-9 properties
An In-depth Technical Guide to N-methyl-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1193721-39-9)
Introduction
N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is a fluorinated heterocyclic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, a strategy widely employed in modern drug discovery.[3] This guide provides a comprehensive technical overview of the known properties, potential synthesis, and applications of N-methyl-4-(trifluoromethyl)pyrimidin-2-amine, synthesized from available chemical data for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are foundational to understanding its behavior in chemical and biological systems. N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is characterized by a pyrimidine ring substituted with a methylamino group at the 2-position and a trifluoromethyl group at the 4-position.
Figure 1: Chemical structure of N-methyl-4-(trifluoromethyl)pyrimidin-2-amine.
The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1193721-39-9 | |
| Molecular Formula | C6H6F3N3 | [4] |
| Molecular Weight | 177.13 g/mol | [4] |
| MDL Number | MFCD13176794 | |
| logP | 1.2776 (Predicted) | [4] |
| Hydrogen Bond Acceptors | 2 (Predicted) | [4] |
| Hydrogen Bond Donors | 2 (Predicted) | [4] |
| Polar Surface Area | 39.082 Ų (Predicted) | [4] |
Spectroscopic Profile
While specific, experimentally-derived spectra for N-methyl-4-(trifluoromethyl)pyrimidin-2-amine are not widely published, a theoretical profile can be inferred from its structure and data from analogous compounds.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the methyl group. The two aromatic protons on the pyrimidine ring would likely appear as doublets in the downfield region (δ 7.0-9.0 ppm). The methyl protons would present as a singlet further upfield, with its chemical shift influenced by the adjacent nitrogen atom. A broad signal for the amine proton is also anticipated.
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¹³C NMR: The carbon signals for the pyrimidine ring will be in the aromatic region (δ 110-170 ppm). The trifluoromethyl group's carbon will appear as a quartet due to coupling with the three fluorine atoms. The methyl carbon will be found in the upfield aliphatic region.
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¹⁹F NMR: A strong singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely appearing in a characteristic region for -CF3 groups attached to an aromatic ring.[5]
2.2 Infrared (IR) Spectroscopy The IR spectrum would be characterized by vibrations corresponding to its functional groups. Key expected peaks include:
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N-H stretch: A moderate to sharp band around 3300-3500 cm⁻¹ for the secondary amine.
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C-H stretch: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl group's C-H bonds.
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C=N and C=C stretch: A series of bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
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C-F stretch: Strong, intense absorption bands typically found in the 1000-1350 cm⁻¹ region, indicative of the trifluoromethyl group.[6]
2.3 Mass Spectrometry (MS) In mass spectrometry, the molecule would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (177.13). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage related to the methylamino substituent.
Synthesis and Reactivity
A plausible and efficient synthesis of N-methyl-4-(trifluoromethyl)pyrimidin-2-amine would likely involve the N-methylation of its primary amine precursor, 2-amino-4-(trifluoromethyl)pyrimidine (CAS 16075-42-6). This precursor is commercially available.[7] The methylation reaction is a common transformation in organic synthesis.[8]
Figure 2: Proposed synthetic workflow for N-methyl-4-(trifluoromethyl)pyrimidin-2-amine.
Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 2-amino-4-(trifluoromethyl)pyrimidine in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.
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Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the mixture, potentially at a controlled temperature.
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Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the mixture, extract the product with an organic solvent, and wash the organic layer.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield the final compound.
The reactivity of this molecule is governed by the electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing trifluoromethyl group, and the nucleophilic character of the secondary amine.
Applications in Research and Drug Discovery
Pyrimidine derivatives are a cornerstone of medicinal chemistry, appearing in drugs for a vast range of diseases including cancer, infections, and neurological disorders.[1][2] The specific scaffold of 2-aminopyrimidine is frequently utilized in the design of kinase inhibitors.[9]
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Kinase Inhibition: Many kinase inhibitors feature a 2-aminopyrimidine core that forms key hydrogen bond interactions within the ATP-binding site of the target kinase. The trifluoromethyl group can provide additional beneficial interactions and improve pharmacokinetic properties. For example, similar pyrimidine structures have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy.[9]
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Scaffold for Library Synthesis: As a functionalized building block, N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is an ideal starting point for the synthesis of compound libraries. The secondary amine provides a handle for further chemical modification, allowing for the rapid generation of diverse structures for high-throughput screening.
-
Neurological and Inflammatory Agents: Substituted pyrimidines have been explored as selective CB2 receptor agonists for treating inflammatory and neuropathic pain, highlighting the versatility of this chemical class.[10]
Safety and Handling
Safety data for N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is not explicitly available. However, data for the closely related precursor, 2-amino-4-(trifluoromethyl)pyrimidine (CAS 16075-42-6), provides important guidance. This related compound is classified as having acute oral toxicity, causing serious eye irritation, and potentially causing respiratory sensitization.
Recommended Safety Precautions:
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[13] In case of insufficient ventilation, wear respiratory protection.
-
Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place.[11] Store under an inert atmosphere. Recommended storage temperature is 2-8 °C.
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Conclusion
N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is a valuable fluorinated building block with significant potential in medicinal chemistry and drug discovery. Its properties, derived from the combination of the versatile 2-aminopyrimidine core and the advantageous trifluoromethyl group, make it an attractive scaffold for developing novel therapeutic agents, particularly in the area of kinase inhibition. While detailed experimental data is limited, this guide provides a robust, synthesized overview of its key characteristics, offering a solid foundation for researchers and scientists working with this compound.
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